Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate is a sulfonylacetate ester derivative featuring a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is structurally characterized by a sulfonyl (-SO₂-) linker connecting the pyridine moiety to a methyl ester group. The trifluoromethyl (-CF₃) and chlorine substituents enhance its lipophilicity and electronic properties, which are critical for interactions with biological targets, particularly in agrochemical applications.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7(15)4-19(16,17)8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKVAVPLXVUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with sulfonyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine Moieties
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (QA-3923)
- Molecular Formula: C₁₀H₈ClF₃NO₂
- Key Differences : Lacks the sulfonyl (-SO₂-) group, replacing it with a direct methylene (-CH₂-) linkage.
- Impact : Reduced polarity and bioactivity compared to the sulfonyl derivative, as the sulfonyl group enhances binding to enzymes like acetolactate synthase (ALS) in herbicides .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
- Molecular Formula: C₁₁H₁₀ClF₃NO₂
- Key Differences : Ethyl ester instead of methyl.
Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-2-carboxylate
- Molecular Formula : C₁₆H₁₁ClF₃N₂O₄S₂
- Key Differences : Incorporates a thiophene ring and a sulfanyl (-S-) linker instead of sulfonyl.
- Impact : The sulfanyl group may reduce oxidative stability but could alter target specificity in pesticidal applications .
Sulfonylurea Herbicides
Triflusulfuron Methyl (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate)
- Molecular Formula : C₁₅H₁₇F₃N₆O₅S
- Key Differences: Triazine core instead of pyridine; dimethylamino and trifluoroethoxy substituents.
- Impact : Targets ALS enzymes in weeds, with the triazine ring enhancing herbicidal potency. The pyridine-based compound may exhibit broader-spectrum activity due to its distinct heterocycle .
Metsulfuron Methyl
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Differences : Methoxy and methyl groups on the triazine ring.
- Impact : Lower lipophilicity compared to the trifluoromethyl-substituted pyridine derivative, affecting soil mobility and plant uptake .
Fungicidal Analogues
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Key Differences : Benzamide backbone with an ethyl linker to the pyridine ring.
- Impact : Acts as a succinate dehydrogenase inhibitor (SDHI), whereas the sulfonylacetate derivative may target different enzymatic pathways. Fluopyram’s thyroid toxicity highlights the importance of substituent effects on safety profiles .
Data Table: Key Properties of Selected Compounds
Research Findings and Key Insights
Bioactivity and Selectivity: The trifluoromethyl and chlorine substituents on the pyridine ring enhance binding to ALS and SDH enzymes, but the sulfonyl group in the target compound likely improves systemic movement in plants compared to non-sulfonyl analogues . Ethyl ester derivatives (e.g., Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate) may persist longer in the environment due to slower ester hydrolysis .
Toxicity and Regulatory Considerations :
- Fluopyram’s thyroid toxicity underscores the need for rigorous metabolic studies on the target compound, as similar pyridine derivatives may share bioactivation pathways .
- Sulfonylurea herbicides (e.g., metsulfuron methyl) require low application rates due to high potency, suggesting the target compound could follow similar usage patterns .
Synthetic Accessibility :
- Catalytic hydrogenation methods for pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile) are well-established, enabling scalable production of the target compound .
Biological Activity
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate, with the CAS number 885949-63-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , and it has a molecular weight of approximately 253.606 g/mol. The structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 885949-63-3 |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.606 g/mol |
| LogP | 2.469 |
| PSA | 39.19 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the pyridine structure can inhibit the growth of various bacterial strains, suggesting the potential for this compound in antibiotic applications .
Inhibition of Enzymatic Activity
Another area of interest is the compound's ability to inhibit specific enzymes. Studies have reported that similar sulfonyl-containing compounds can act as inhibitors for enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to metabolic dysregulation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated a marked reduction in bacterial viability in the presence of these compounds .
- Enzyme Inhibition Research : Another research article detailed the synthesis and evaluation of pyridinyl sulfonamides as enzyme inhibitors. The findings suggested that modifications on the pyridine ring significantly impacted inhibitory potency against target enzymes .
- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments have indicated that while some derivatives exhibit promising biological activity, they also require thorough toxicological evaluations to ensure safety for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate, and how can purity be optimized?
- Methodology : Begin with nucleophilic substitution or coupling reactions involving 3-chloro-5-(trifluoromethyl)pyridine-2-thiol, followed by sulfonation and esterification. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Monitor purity using HPLC (≥98% as per industry standards) .
- Key Challenge : Trace impurities from incomplete sulfonation can skew downstream bioactivity assays. Validate intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Structural Analysis : Use X-ray crystallography for unambiguous confirmation of the sulfonylacetate moiety.
- Spectroscopy : F NMR to assess electronic effects of the trifluoromethyl group; IR spectroscopy for sulfonate ester stretching frequencies (~1350 cm).
- Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model charge distribution and reactive sites .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology :
- Storage : Store at –20°C in anhydrous conditions (moisture-sensitive due to the sulfonyl group).
- Handling : Use inert atmosphere (N/Ar) during synthesis to prevent hydrolysis.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for sulfonylacetate derivatives?
- Methodology :
- Cross-Validation : Compare reaction outcomes across solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) vs. CuI).
- Mechanistic Probes : Use isotopic labeling (O in sulfonyl group) to track reaction pathways.
- Case Study : A 2021 study found conflicting nucleophilic substitution rates due to solvent polarity effects; replicate with controlled dielectric constants .
Q. What advanced techniques are suitable for studying degradation pathways in environmental matrices?
- Methodology :
- Microscopy : Employ TOF-SIMS or AFM to analyze surface adsorption on indoor/outdoor particulates.
- Degradation Tracking : Use LC-MS/MS to identify breakdown products (e.g., trifluoroacetic acid from CF cleavage).
- Environmental Simulation : Expose the compound to UV/O in chamber studies mimicking atmospheric conditions .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Methodology :
- Flow Reactor Design : Optimize residence time and temperature gradients for sulfonation (critical for yield).
- DoE Approach : Apply a Box-Behnken design to test variables (temperature, reagent stoichiometry, flow rate).
- Case Study : A 2021 flow-chemistry protocol for diazomethane synthesis achieved 92% yield via automated parameter tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
